molecular formula C21H20O7 B2471012 methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 864760-67-8

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2471012
CAS No.: 864760-67-8
M. Wt: 384.384
InChI Key: HOZHMQWWVBJJCI-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin derivative featuring a 2H-chromen-2-one core substituted at positions 3, 4, and 6. Key structural attributes include:

  • Position 3: A 2,5-dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Position 4: A methyl group, contributing steric bulk.

Coumarins are widely studied for applications in medicinal chemistry (e.g., anticoagulant, anticancer properties) and materials science (e.g., fluorescent probes). The substitution pattern of this compound suggests tailored electronic and steric properties, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15-10-14(27-11-19(22)26-4)6-8-18(15)28-21(23)20(12)16-9-13(24-2)5-7-17(16)25-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZHMQWWVBJJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 2,5-dimethoxybenzene in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methyl chloroacetate in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Different esters or amides.

Scientific Research Applications

Methyl 2-{[3-(2,5-dimethoxy

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Coumarin Derivatives

Methyl {[6-Ethyl-3-(4-Fluorophenyl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-Yl]Oxy}Acetate ()

  • Position 3 : 4-Fluorophenyl (electron-withdrawing group vs. dimethoxyphenyl).
  • Position 4 : Oxo group (vs. methyl).
  • Position 6 : Ethyl and trifluoromethyl groups.
  • Implications : The fluorophenyl and trifluoromethyl groups may enhance metabolic stability and lipophilicity (XLogP ~5.2 inferred from analogous compounds), while the absence of a methyl at position 4 reduces steric hindrance.

Ethyl 2-[(2-Oxo-2H-Chromen-6-Yl)Oxy]Acetate ()

  • Simplified Structure : Lacks substituents at positions 3 and 3.
  • Implications : Reduced molecular weight and steric effects may improve solubility but limit target specificity.

Methyl (6-Chloro-7-Hydroxy-2-Oxo-2H-Chromen-4-Yl)Acetate () Position 6: Chloro and hydroxy groups.

Heterocyclic Analogs

Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-Yl]Oxy]Acetate ()

  • Core : Benzofuran (vs. coumarin).
  • Substituents : tert-Butylphenyl group and Z-configuration.
  • Implications : Benzofuran’s aromaticity and tert-butyl group may alter electronic distribution and steric profile compared to coumarins.

Methyl 2-[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Oxochromen-7-Yl]Oxyacetate ()

  • Position 3 : Benzodioxin moiety (vs. dimethoxyphenyl).
  • Implications : The fused dioxane ring introduces rigidity and modulates electron density.

Substituent-Driven Property Analysis

Table 1: Key Structural Features and Implications
Compound Core R3 R4 R6 Key Implications
Target Compound Coumarin 2,5-Dimethoxyphenyl Methyl Oxyacetate High lipophilicity, steric bulk
Coumarin 4-Fluorophenyl Oxo Ethyl, Trifluoromethyl Enhanced metabolic stability
Coumarin - - Oxyacetate Simplified structure, lower steric hindrance
Coumarin Benzodioxin - Oxyacetate Rigid structure, altered electronic effects
Electronic and Steric Effects
  • Methoxy vs.
  • Methyl at Position 4 : Introduces steric hindrance, which may reduce enzymatic degradation compared to unsubstituted analogs (e.g., ).

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